6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride
Overview
Description
“6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803608-88-9 . It has a molecular weight of 229.67 . The IUPAC name for this compound is 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of compounds similar to “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is characterized by a pyrrolidine ring attached to a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” is a powder at room temperature .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in medicinal chemistry. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize new drugs with selective activity against various diseases.
Biological Activity Profiling
Stereochemistry plays a crucial role in the biological activity of compounds. The different stereoisomers of the pyrrolidine ring can lead to diverse biological profiles due to their varied binding modes to enantioselective proteins . This compound can be instrumental in studying the structure-activity relationship (SAR) and optimizing drug candidates for specific targets.
Antimicrobial Applications
Compounds with the pyrrolidine ring have shown increased antibacterial activity. The structural variations and substituents on the pyrrolidine ring can be manipulated to enhance this activity, making it a valuable tool for developing new antimicrobial agents .
Anticancer Research
Pyrrolidine derivatives are being investigated for their potential in anticancer therapy. Their ability to interact with various biological targets makes them promising candidates for the development of new anticancer drugs .
Anti-inflammatory and Analgesic Research
The pyrrolidine scaffold is associated with significant anti-inflammatory and analgesic properties. Research into these properties could lead to the development of new treatments for chronic pain and inflammatory diseases .
Antidepressant and Anticonvulsant Effects
Research has indicated that pyrrolidine derivatives can exhibit antidepressant and anticonvulsant effects. This opens up possibilities for creating new therapies for neurological disorders .
Industrial Applications
Beyond pharmacology, pyrrolidine derivatives like Poly (vinylpyrrolidone) (PVP) have industrial applications. PVP is used in water purification processes and as a binder in tablets due to its water-soluble properties .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring is exploited in enantioselective synthesis, which is crucial for creating compounds with specific three-dimensional arrangements. This is particularly important in the pharmaceutical industry, where the efficacy of a drug can depend on its chirality .
Safety And Hazards
The safety information for “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for “6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could guide medicinal chemists in the development of clinically active drugs .
properties
IUPAC Name |
6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12;/h5-6H,1-4H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGPQJEZQOOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride | |
CAS RN |
1803608-88-9 | |
Record name | 4-Pyrimidinecarboxylic acid, 6-(1-pyrrolidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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